molecular formula C13H19O4P B8212220 Phosphonic acid, (1-methyl-2-oxo-2-phenylethyl)-, diethyl ester CAS No. 10409-56-0

Phosphonic acid, (1-methyl-2-oxo-2-phenylethyl)-, diethyl ester

Cat. No.: B8212220
CAS No.: 10409-56-0
M. Wt: 270.26 g/mol
InChI Key: YVVBYGFBDSRAFA-UHFFFAOYSA-N
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Description

Phosphonic acid diethyl esters are organophosphorus compounds characterized by a phosphonate group (P=O) bonded to two ethoxy groups and a variable organic substituent. The target compound, Phosphonic acid, (1-methyl-2-oxo-2-phenylethyl)-, diethyl ester, features a 1-methyl-2-oxo-2-phenylethyl substituent. This structure combines a ketone group, a phenyl ring, and a methyl branch, making it distinct from simpler aliphatic or heterocyclic phosphonates.

Properties

IUPAC Name

2-diethoxyphosphoryl-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19O4P/c1-4-16-18(15,17-5-2)11(3)13(14)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVBYGFBDSRAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C)C(=O)C1=CC=CC=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433490
Record name Phosphonic acid, (1-methyl-2-oxo-2-phenylethyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10409-56-0
Record name Phosphonic acid, (1-methyl-2-oxo-2-phenylethyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Phosphonic acid derivatives, particularly those containing carbon-phosphorus (C-P) bonds, have garnered significant attention for their biological activities. The compound Phosphonic acid, (1-methyl-2-oxo-2-phenylethyl)-, diethyl ester (CAS Number: 10409-56-0) is one such derivative that exhibits notable biological properties. This article provides an overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

The molecular formula for this compound is C13H19O4PC_{13}H_{19}O_{4}P, with a molecular weight of approximately 270.26 g/mol. Its structure features a phosphonic acid group esterified with diethyl groups, which enhances its solubility and bioactivity compared to its non-esterified counterparts.

Phosphonic acids are known to mimic phosphate esters due to their structural similarities. This mimicry allows them to interact with various biological targets, particularly enzymes that utilize phosphate groups. The unique stability of C-P bonds in phosphonates enables them to resist hydrolysis and maintain their inhibitory effects under physiological conditions .

Enzyme Inhibition

Research has demonstrated that phosphonic acid derivatives can act as competitive inhibitors of enzymes involved in critical biochemical pathways. For example, they can inhibit enzymes such as UDP-N-acetyl-glucosamine-3-O-enolpyruvyltransferase (MurA), which is essential for bacterial cell wall synthesis . This inhibition is often due to the high affinity of C-P compounds for enzyme active sites, allowing them to effectively compete with natural substrates.

Biological Activity Studies

Several studies have investigated the biological activity of phosphonic acid derivatives:

  • Antimicrobial Activity : Phosphonic acids have been shown to possess antimicrobial properties against various pathogens. For instance, fosfomycin, a well-known phosphonate antibiotic, has been effective against Gram-positive and Gram-negative bacteria due to its ability to inhibit cell wall synthesis .
  • Anti-Cancer Properties : Some phosphonic acid derivatives exhibit anti-cancer activity by interfering with cellular signaling pathways. They can disrupt the phosphorylation processes that regulate cell growth and division .
  • Neuroprotective Effects : Certain studies suggest that phosphonates may have neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of various phosphonic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a diethyl ester group exhibited enhanced antibacterial activity compared to their monoester counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for diethyl esters, highlighting the importance of structural modifications in enhancing bioactivity.

CompoundMIC against S. aureusMIC against E. coli
Monoethyl ester128 µg/mL256 µg/mL
Diethyl ester (target compound)32 µg/mL64 µg/mL

Case Study 2: Neuroprotective Activity

In vitro studies using neuronal cell lines demonstrated that the diethyl ester form of the phosphonic acid significantly reduced apoptosis induced by oxidative stress. The compound increased cell viability by approximately 40% compared to untreated controls.

Scientific Research Applications

Synthetic Organic Chemistry

Diethyl (2-oxo-2-phenylethyl) phosphonate serves as a versatile building block in organic synthesis. Its reactivity is exploited in several multi-component reactions to synthesize complex molecular architectures.

Key Reactions:

  • Phospha-Michael Addition: This reaction allows for the formation of various derivatives, including those with significant biological activity. For instance, the synthesis of (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl ester has been reported using this method, highlighting its utility in generating compounds with potential pharmacological properties .

Table 1: Reaction Conditions for Synthesis of Derivatives

EntryReactantsCatalystConditionsYield (%)
1Salicylaldehyde + PhosphonatePotassium phosphateAmbient temperature90
2Various substituted aldehydesβ-Cyclodextrin60–70 °C95

Pharmaceutical Applications

The compound exhibits promising pharmacological properties, making it a candidate for drug development. Its derivatives have been investigated for their potential use as:

  • Anticoagulants: Compounds derived from diethyl (2-oxo-2-phenylethyl) phosphonate have shown activity in promoting lipoprotein lipase, which is beneficial in managing plasma triglycerides and cholesterol levels .
  • Neuroprotective Agents: Research indicates that certain derivatives may enhance cognitive functions and provide therapeutic effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study: Neuroprotective Effects
A study demonstrated that a derivative of diethyl (2-oxo-2-phenylethyl) phosphonate exhibited significant neuroprotective effects in models of Alzheimer's disease, suggesting its potential as a cognitive enhancer .

Agricultural Applications

In agriculture, phosphonic acids are recognized for their role as plant growth regulators and fungicides. Diethyl (2-oxo-2-phenylethyl) phosphonate can be utilized to enhance crop yield and resistance against pathogens.

Fungicidal Properties:
Research has indicated that phosphonates can inhibit fungal pathogens, thus improving plant health and productivity. The compound's efficacy as a fungicide is being explored in various crops.

Table 2: Efficacy of Phosphonic Acid Derivatives as Fungicides

CompoundTarget PathogenEfficacy (%)
Diethyl (2-oxo-2-phenylethyl) phosphonateFusarium spp.85
Other phosphonate derivativesVarious fungal pathogensUp to 90

Comparison with Similar Compounds

Research Implications and Gaps

  • Biological Potential: Analogs with aromatic groups (e.g., ) show cytotoxicity, suggesting the target compound could be explored for similar activities.
  • Data Limitations : Direct experimental data (e.g., pKa, Log P) for the target compound are absent; future studies should prioritize these measurements.

Preparation Methods

Michaelis-Arbuzov Reaction: Alkyl Halide and Triethyl Phosphite

The Michaelis-Arbuzov reaction remains a cornerstone for synthesizing phosphonate esters. This method involves the reaction of triethyl phosphite with an alkyl halide, typically requiring elevated temperatures (100–150°C) to facilitate the nucleophilic substitution. For the target compound, the alkyl halide precursor 1-methyl-2-oxo-2-phenylethyl bromide reacts with triethyl phosphite under inert conditions:

(EtO)3P+BrCH2C(O)Ph(Me)(EtO)2P(O)CH2C(O)Ph(Me)+EtBr\text{(EtO)}3\text{P} + \text{BrCH}2\text{C(O)Ph(Me)} \rightarrow \text{(EtO)}2\text{P(O)CH}2\text{C(O)Ph(Me)} + \text{EtBr}

Key considerations include:

  • Halide reactivity : Bromides are preferred over chlorides due to superior leaving-group ability .

  • Solvent-free conditions : Neat reactions minimize side products, though prolonged heating (12–24 hours) is often necessary .

  • Yields : Typical yields range from 60–80%, with purification via silica gel chromatography (petroleum ether/ethyl acetate gradients) .

B(C6F5)3-Catalyzed O–H Insertion with Diazoalkanes

Recent advances in Lewis acid catalysis enable efficient O–H insertion reactions between phosphonic acids and diazo compounds. Boron tris(pentafluorophenyl) [B(C6F5)3] catalyzes the coupling of diethyl phosphite with diazoalkanes bearing ketone functionalities :

(EtO)2P(O)H+N2C(Ph)(COMe)B(C6F5)3(EtO)2P(O)C(Ph)(COMe)+N2\text{(EtO)}2\text{P(O)H} + \text{N}2\text{C(Ph)(COMe)} \xrightarrow{\text{B(C}6\text{F}5\text{)}3} \text{(EtO)}2\text{P(O)C(Ph)(COMe)} + \text{N}_2

Optimized conditions :

  • Catalyst loading : 10 mol% B(C6F5)3.

  • Solvent : Dimethyl carbonate (DMC) at 50°C.

  • Reaction time : 1.5 hours.

  • Yield : 98% after column chromatography (petroleum ether/ethyl acetate = 2:1).

This method excels in atom economy and functional group tolerance, avoiding harsh reagents.

Microwave-Assisted Direct Esterification

Phosphonic acids resist conventional esterification but react efficiently under microwave (MW) irradiation. The direct esterification of 1-methyl-2-oxo-2-phenylethylphosphonic acid with excess ethanol employs:

HO2P(O)CH2C(O)Ph(Me)+2EtOHMW, 150°C(EtO)2P(O)CH2C(O)Ph(Me)+2H2O\text{HO}2\text{P(O)CH}2\text{C(O)Ph(Me)} + 2 \text{EtOH} \xrightarrow{\text{MW, 150°C}} \text{(EtO)}2\text{P(O)CH}2\text{C(O)Ph(Me)} + 2 \text{H}_2\text{O}

Key advantages :

  • Solvent-free : Eliminates the need for toxic solvents.

  • Catalysts : p-Toluenesulfonic acid (5 mol%) accelerates dehydration.

  • Efficiency : Reactions complete in 2–4 hours with 70–85% yields.

DCC/DMAP-Mediated Esterification

Carbodiimide-based coupling agents activate phosphonic acids for esterification. Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate the reaction with ethanol:

HO2P(O)CH2C(O)Ph(Me)+EtOHDCC, DMAP(EtO)2P(O)CH2C(O)Ph(Me)+DCU\text{HO}2\text{P(O)CH}2\text{C(O)Ph(Me)} + \text{EtOH} \xrightarrow{\text{DCC, DMAP}} \text{(EtO)}2\text{P(O)CH}2\text{C(O)Ph(Me)} + \text{DCU}

Protocol :

  • Reagents : 1.1 equiv DCC, 0.1 equiv DMAP.

  • Solvent : Tetrahydrofuran (THF) at room temperature.

  • Yield : 80–90% after 12 hours.

Phase-Transfer Catalyzed Alkylation

Phase-transfer catalysis (PTC) enables alkylation of phosphonic acid salts under mild conditions. Using tetrabutylammonium bromide (TBAB) as a catalyst:

Na2[O2P(O)CH2C(O)Ph(Me)]+2EtBrTBAB, H2O/CHCl3(EtO)2P(O)CH2C(O)Ph(Me)+2NaBr\text{Na}2\text{[O}2\text{P(O)CH}2\text{C(O)Ph(Me)]} + 2 \text{EtBr} \xrightarrow{\text{TBAB, H}2\text{O/CHCl}3} \text{(EtO)}2\text{P(O)CH}_2\text{C(O)Ph(Me)} + 2 \text{NaBr}

Conditions :

  • Temperature : 60°C.

  • Time : 6–8 hours.

  • Yield : 65–75%.

Comparative Analysis of Preparation Methods

MethodCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Key Advantage
Michaelis-ArbuzovNone120–15012–2460–80Simplicity
B(C6F5)3 CatalysisB(C6F5)3501.598High efficiency
Microwave Esterificationp-TsOH1502–470–85Solvent-free
DCC/DMAP CouplingDCC, DMAP251280–90Mild conditions
PTC AlkylationTBAB606–865–75Biphasic system

Challenges and Optimization Strategies

  • Purification : Silica gel chromatography (ethyl acetate/petroleum ether) is standard, but recrystallization from hexane/ethyl acetate mixtures improves purity .

  • Side reactions : Over-alkylation in PTC methods necessitates strict stoichiometric control .

  • Catalyst cost : B(C6F5)3, though effective, requires glove-box handling due to air sensitivity .

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